Benzo[b]thiophen-2-yl-benzaldehyde, also known as benzo[b]thiophene-2-carbaldehyde, is a heterocyclic compound characterized by a benzothiophene structure with an aldehyde functional group at the second position. The molecular formula of this compound is , and it has a molecular weight of 162.21 g/mol. The compound features a fused benzene and thiophene ring, which contributes to its unique chemical properties and biological activities.
Research indicates that benzo[b]thiophen-2-yl-benzaldehyde exhibits significant biological activity. It has been studied for its potential antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens . Additionally, derivatives of this compound have shown promise in various pharmacological evaluations, suggesting its utility in drug development.
The synthesis of benzo[b]thiophen-2-yl-benzaldehyde can be achieved through several methods:
Benzo[b]thiophen-2-yl-benzaldehyde is utilized in various applications, including:
Studies have shown that benzo[b]thiophen-2-yl-benzaldehyde interacts with biological targets, particularly enzymes involved in drug metabolism. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction suggests potential implications for drug-drug interactions when used in therapeutic contexts.
Benzo[b]thiophen-2-yl-benzaldehyde shares structural similarities with several other compounds within the benzothiophene family and related heterocycles. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Benzo[b]thiophene | Bicyclic | Base structure without substituents |
Benzo[b]thiophene-3-carbaldehyde | Bicyclic | Aldehyde at position 3 |
4-Methylbenzo[b]thiophene | Bicyclic | Methyl substituent on benzothiophene |
3-Methylbenzo[b]thiophene | Bicyclic | Methyl substituent at position 3 |
Benzo[b]thiophene-2-carboxylic acid | Bicyclic | Carboxylic acid functional group |
Benzo[b]thiophen-2-yl-benzaldehyde is unique due to its specific positioning of the aldehyde group at the second carbon atom of the benzothiophene ring, influencing its reactivity and biological activity compared to similar compounds.